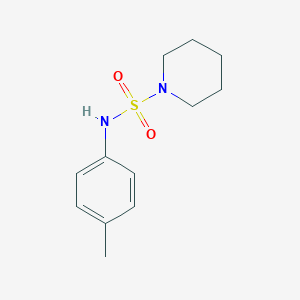

N-(4-methylphenyl)piperidine-1-sulfonamide

Vue d'ensemble

Description

“N-(4-methylphenyl)piperidine-1-sulfonamide” is a chemical compound with the molecular formula C12H18N2O2S . It has a molecular weight of 254.348 .

Molecular Structure Analysis

The molecular structure of “N-(4-methylphenyl)piperidine-1-sulfonamide” includes a piperidine ring attached to a sulfonamide group and a methylphenyl group . The compound has a topological polar surface area of 57.8, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Physical And Chemical Properties Analysis

“N-(4-methylphenyl)piperidine-1-sulfonamide” has a molecular weight of 254.348 and an exact mass of 254.109 . It has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 .Applications De Recherche Scientifique

1. Selective 5-HT7 Receptor Ligand Design

N-alkylation of sulfonamide in arylsulfonamide derivatives of piperidines is a strategy for designing selective 5-HT7 receptor ligands. This approach can lead to the creation of potent and selective 5-HT7 receptor antagonists with distinct antidepressant-like and pro-cognitive properties, useful in the treatment of CNS disorders (Canale et al., 2016).

2. Development of Beta(3) Agonists

Novel (4-piperidin-1-yl)-phenyl sulfonamides show potent activity on the human beta(3)-adrenergic receptor. These compounds are important for their selective agonistic activity, demonstrating potential in therapeutic applications where beta(3) receptor targeting is beneficial (Hu et al., 2001).

3. Synthesis and Biological Potential

Sulfonamides, including piperidine derivatives, are recognized for their antimicrobial and anti-inflammatory properties. Research into the synthesis of various sulfonamides has shown promising results against bacterial strains, indicating potential for future medicinal drug development (Hussain et al., 2022).

4. Antimicrobial Activity in Agriculture

Certain piperidine sulfonamide derivatives have shown significant antimicrobial activities against pathogens affecting tomato plants. This suggests their potential use as protective agents in agricultural practices (Vinaya et al., 2009).

5. Promising Anticancer Agents

Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, derived from sulfonamides, have been evaluated as anticancer agents. Compounds from this research have shown strong anticancer properties, indicating their potential in cancer therapy (Rehman et al., 2018).

Mécanisme D'action

Target of Action

N-(4-methylphenyl)piperidine-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes, making them primary targets for sulfonamides .

Mode of Action

The compound interacts with its targets, inhibiting their function . For instance, by inhibiting dihydropteroate synthase, it prevents the synthesis of dihydropteroate, a precursor of folic acid . This disrupts the production of essential metabolites, leading to the inhibition of bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthase disrupts the folate synthesis pathway . Folate is essential for the synthesis of nucleotides, the building blocks of DNA. By inhibiting this pathway, the compound prevents bacterial replication .

Pharmacokinetics

Sulfonamides generally have good absorption and distribution profiles . They are also known to be metabolized in the liver and excreted in the urine .

Result of Action

The inhibition of dihydropteroate synthase leads to a decrease in the bacterial population, as the bacteria are unable to replicate due to the lack of essential metabolites . This results in the alleviation of the symptoms associated with the bacterial infection .

Action Environment

The action of N-(4-methylphenyl)piperidine-1-sulfonamide, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution . Additionally, the presence of other drugs can affect its metabolism and excretion .

Propriétés

IUPAC Name |

N-(4-methylphenyl)piperidine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2S/c1-11-5-7-12(8-6-11)13-17(15,16)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPFSBNWSSDXIRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40279718 | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5450-07-7 | |

| Record name | MLS002638339 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS002638339 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40279718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole, 6-phenyl-3-(4-pyridinyl)-](/img/structure/B184687.png)

![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 10-methyl-](/img/structure/B184692.png)

![Ethyl 2-[(aminocarbonyl)hydrazono]propanoate](/img/structure/B184703.png)

![4,5-Di-morpholin-4-yl-[1,2]benzoquinone](/img/structure/B184706.png)